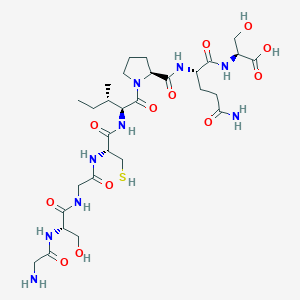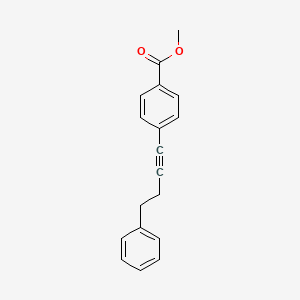![molecular formula C21H22N2O B14189924 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide CAS No. 922704-94-7](/img/structure/B14189924.png)
2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of diphenylmethanone with an appropriate amine and an alkenyl halide. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The reaction mixture is heated to around 90°C for 18 hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the alkenyl or aromatic positions using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylene group.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Shares structural similarities with the alkenyl and aromatic components.
Uniqueness
2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922704-94-7 |
|---|---|
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-(benzhydrylideneamino)-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C21H22N2O/c1-3-15-21(16-4-2,20(22)24)23-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2,(H2,22,24) |
Clave InChI |
ZJCFZVVBLDTJSY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


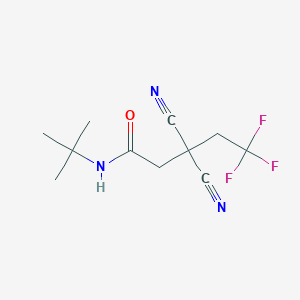
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)
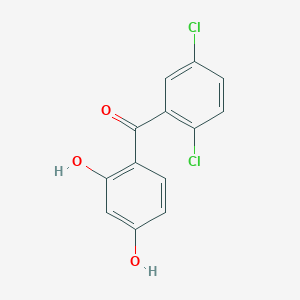
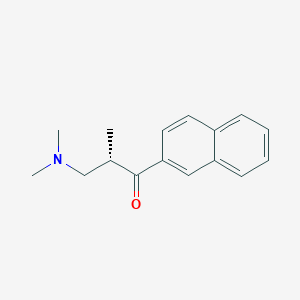
![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)
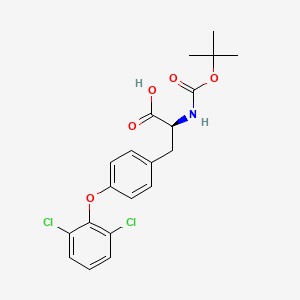
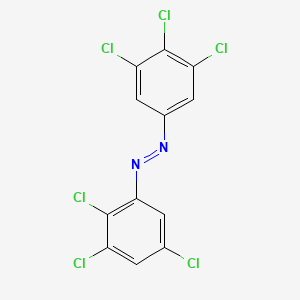
![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)
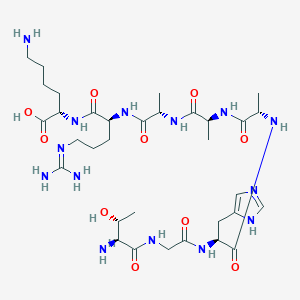
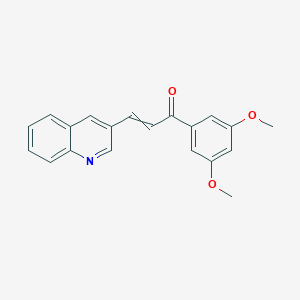
![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
